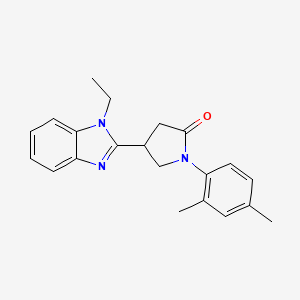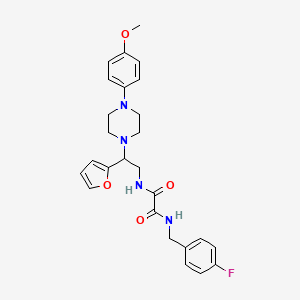
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a fascinating compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its complex structure, featuring various functional groups such as methoxy, dimethyl, and sulfonamide, makes it a versatile entity for different reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available benzenesulfonamide derivatives.
Methoxylation and Dimethylation: : These steps involve introducing methoxy and dimethyl groups under controlled conditions using methylating agents.
Quinoline Formation: : This can be achieved via cyclization reactions, often under high-temperature conditions.
Sulfonylation: : Adding the sulfonyl group usually requires sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through continuous flow chemistry, where reactions are carried out in a streamlined, controlled manner. Large-scale sulfonation reactors and advanced purification techniques ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can be oxidized under strong oxidizing conditions, transforming it into a more reactive species.
Reduction: : The sulfonamide group can undergo reduction, often leading to the cleavage of the sulfonyl group.
Substitution: : The aromatic ring can participate in various substitution reactions, often facilitated by electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents like chlorine or bromine, Lewis acids for activation.
Major Products
Oxidation Products: : These can include aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines, deprotected sulfonamides.
Substitution Products: : Halogenated derivatives, nitro compounds.
Scientific Research Applications
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential application in studying enzyme inhibition and protein binding due to its diverse functional groups.
Medicine: : Investigation into its potential as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with proteins, enzymes, and receptors due to its sulfonamide group, which mimics certain biological substrates.
Pathways Involved: : It may inhibit specific enzymes by binding to their active sites, blocking substrate access, or altering enzyme configuration.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
2,4-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Highlighting Its Uniqueness
Structural Complexity: : The presence of both methoxy and dimethyl groups in the benzene ring adds to its uniqueness compared to similar compounds.
Functional Versatility: : The sulfonamide and sulfonyl groups provide a wide range of chemical reactivity, making it more versatile for different applications.
In essence, 2-methoxy-4,5-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and broad applicability in various scientific domains.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-8-7-15-6-5-9-21(17(15)12-16)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBYBQBVMFWXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)acetamide](/img/structure/B2724271.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)





![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)




![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)
